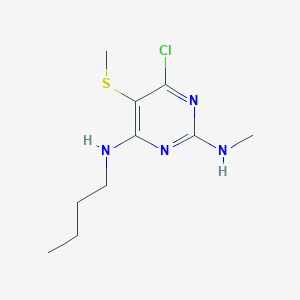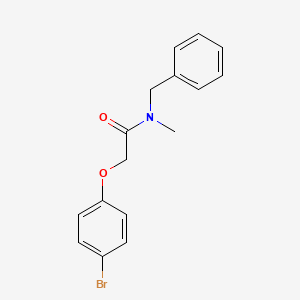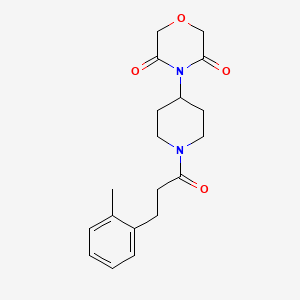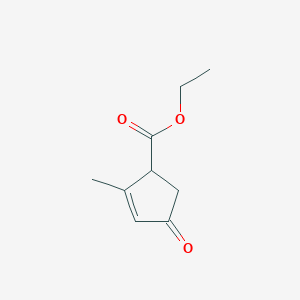
N~4~-丁基-6-氯-N~2~-甲基-5-(甲硫基)-2,4-嘧啶二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, a methyl group, and a methylsulfanyl group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The butyl, chloro, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the chloro substituent can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
作用机制
The mechanism of action of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N~4~-butyl-6-chloro-N~2~-methyl-2,4-pyrimidinediamine: Lacks the methylsulfanyl group.
N~4~-butyl-6-chloro-5-(methylsulfanyl)-2,4-pyrimidinediamine: Lacks the N2-methyl group.
N~4~-butyl-6-chloro-N~2~-methyl-2,4-pyrimidinediamine: Lacks the 5-(methylsulfanyl) group.
Uniqueness
N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is unique due to the presence of both the N2-methyl and 5-(methylsulfanyl) groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
属性
IUPAC Name |
4-N-butyl-6-chloro-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4S/c1-4-5-6-13-9-7(16-3)8(11)14-10(12-2)15-9/h4-6H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAAPBRARWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=NC(=N1)NC)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2859435.png)


![2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2859438.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2859443.png)
![5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2859446.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)

![N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2859453.png)

